molecular formula C11H7Cl2NO2 B029867 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS No. 25629-50-9

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Cat. No.: B029867
CAS No.: 25629-50-9
M. Wt: 256.08 g/mol
InChI Key: BPDBLWKFVXHGFT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carbonyl chloride group at the 4-position of the isoxazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride can be achieved through several methods. One common method involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically takes place under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bis(trichloromethyl) carbonate as a chlorinating agent. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl) carbonate in the presence of a suitable solvent .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Oxalyl Chloride (COCl)₂: Another chlorinating agent.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

    Aqueous Base: Used for hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride depends on its application. In pharmaceuticals, it often acts as a precursor to active compounds that interact with specific molecular targets. For example, it can be converted into compounds that inhibit voltage-gated sodium channels or L-type calcium channels, which are involved in the modulation of neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Similar structure but with the chlorine atom at the 3-position of the phenyl ring.

    3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDBLWKFVXHGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865238
Record name 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-
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Molecular Weight

256.08 g/mol
Source PubChem
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CAS No.

25629-50-9
Record name 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-
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Record name 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-
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Record name 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Q & A

Q1: What is the role of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in the synthesis of Cloxacillin Sodium?

A: this compound serves as a crucial intermediate in the synthesis of Cloxacillin Sodium. [] It reacts with 6-aminopenicillanic acid (6-APA) to form the final cloxacillin structure. This reaction is a key step in attaching the side chain responsible for some of Cloxacillin's pharmacological properties.

Q2: Can you describe the synthesis of this compound as detailed in the research?

A: The synthesis involves several steps, starting with the conversion of 2-chlorobenzaldehyde to 2-chlorobenzaldehyde oxime. This oxime is then reacted with chlorine and ethyl acetoacetate, followed by hydrolysis with sodium hydroxide to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Finally, this carboxylic acid is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to produce this compound. []

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